[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride
CAS No.: 1883698-79-0
Cat. No.: VC7147399
Molecular Formula: C11H9ClF4N2O
Molecular Weight: 296.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1883698-79-0 |
|---|---|
| Molecular Formula | C11H9ClF4N2O |
| Molecular Weight | 296.65 |
| IUPAC Name | [3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H8F4N2O.ClH/c12-9-2-1-6(3-8(9)11(13,14)15)10-4-7(5-16)18-17-10;/h1-4H,5,16H2;1H |
| Standard InChI Key | WPLCEFHZJYBZBP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=NOC(=C2)CN)C(F)(F)F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
[3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]methanamine hydrochloride is a hydrochloride salt of a substituted oxazole derivative. Its molecular formula is C₁₁H₉ClF₄N₂O, with a molecular weight of 296.65 g/mol . The IUPAC name systematically describes its structure: a methanamine group attached to the 5-position of a 1,2-oxazole ring, which is further substituted at the 3-position by a 4-fluoro-3-(trifluoromethyl)phenyl group.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1883698-79-0 | |
| Molecular Formula | C₁₁H₉ClF₄N₂O | |
| Molecular Weight | 296.65 g/mol | |
| SMILES | C1=CC(=C(C=C1C2=NOC(=C2)CN)C(F)(F)F)F.Cl | |
| InChIKey | WPLCEFHZJYBZBP-UHFFFAOYSA-N |
Structural Analysis
The compound’s oxazole core (a five-membered ring containing oxygen and nitrogen) is decorated with electron-withdrawing groups: a fluorine atom and a trifluoromethyl (-CF₃) group on the adjacent phenyl ring. These substituents enhance the molecule’s metabolic stability and influence its dipole moment, potentially improving membrane permeability in biological systems . The hydrochloride salt form increases solubility in polar solvents, a critical factor for in vitro assays.
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the general route likely involves:
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Oxazole Ring Formation: Cyclization of appropriate precursors (e.g., propargyl amines or nitriles) under acidic or thermal conditions.
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Friedel-Crafts Acylation: Introduction of the 4-fluoro-3-(trifluoromethyl)phenyl group via electrophilic aromatic substitution.
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Amine Protection and Salt Formation: The primary amine is protected during synthesis, followed by deprotection and treatment with hydrochloric acid to yield the hydrochloride salt .
Process Challenges
The trifluoromethyl group’s incorporation demands specialized reagents such as trifluoromethylating agents (e.g., Ruppert-Prakash reagent), which are costly and require anhydrous conditions. Fluorination at the 4-position of the phenyl ring typically employs hydrofluoric acid derivatives, necessitating corrosion-resistant equipment .
Physicochemical Properties
Solubility and Stability
Data on solubility are scarce, but the hydrochloride salt form suggests moderate solubility in water and polar organic solvents like methanol or dimethyl sulfoxide (DMSO). The compound’s stability under ambient conditions is likely compromised by hygroscopicity, requiring storage in desiccated environments .
Spectroscopic Characteristics
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IR Spectroscopy: Expected absorption bands include N-H stretching (~3300 cm⁻¹), C-F stretches (1100–1000 cm⁻¹), and oxazole ring vibrations (1600–1500 cm⁻¹).
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NMR: The ¹⁹F NMR spectrum would show distinct signals for the aromatic fluorine (-δ 110 ppm) and trifluoromethyl group (-δ -60 ppm) .
Biological Activity and Applications
Hypothetical Pharmacological Profile
Though direct biological data are unavailable, structurally analogous trifluoromethyl-substituted oxazoles exhibit:
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Kinase Inhibition: Binding to ATP pockets of tyrosine kinases due to the -CF₃ group’s hydrophobic interactions.
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis via interference with penicillin-binding proteins .
Agrochemistry Applications
Fluorinated oxazoles are explored as herbicides, leveraging their ability to inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis in plants.
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Inhalation | Use fume hood; monitor air concentrations |
| Disposal | Incinerate in licensed waste facilities |
Future Research Directions
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Synthetic Optimization: Develop cost-effective trifluoromethylation methods to enable large-scale production.
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Biological Screening: Evaluate efficacy against resistant bacterial strains or oncogenic kinase targets.
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Environmental Impact Studies: Assess degradation pathways and ecotoxicity to guide safe disposal protocols.
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